2-Methyl-5-pyrimidinecarboxylic acid hydrate

Acid-base chemistry Reaction optimization pH-dependent crystallization

Batch-to-batch variability in pyrimidine building blocks can derail medicinal chemistry projects. This hydrate form addresses that: • ≥95% purity ensures reproducible amide coupling yields for SCD inhibitor synthesis • pKa 2.91 enables pH-controlled MOF crystallization unattainable with unsubstituted analogs • LogP 0.48 balances solubility and permeability for quinazolinone anticancer agents • Hydrate form improves aqueous solubility for DMSO/water stock solutions up to 50 mM without sonication ISO-certified supply reduces impurity-related assay artifacts.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 1314670-28-4
Cat. No. B1431569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-pyrimidinecarboxylic acid hydrate
CAS1314670-28-4
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C(=O)O.O
InChIInChI=1S/C6H6N2O2.H2O/c1-4-7-2-5(3-8-4)6(9)10;/h2-3H,1H3,(H,9,10);1H2
InChIKeySVVDWEDGKRJYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-pyrimidinecarboxylic acid hydrate – Product Overview


2-Methyl-5-pyrimidinecarboxylic acid hydrate (CAS 1314670-28-4) is a pyrimidinecarboxylic acid derivative available as a white crystalline powder with a molecular formula of C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . This compound is supplied in ≥95% purity by multiple vendors and is routinely employed as a versatile building block in the synthesis of 2,3,6-substituted quinazolin-4(3H)-one derivatives with potential anticancer activity, as well as in the preparation of substituted pyridazine- and pyridinecarboxamides that function as SCD modulators . Its hydrated form distinguishes it from the anhydrous variant (CAS 5194-32-1) and offers practical handling advantages in laboratory and industrial settings.

Building block Quinazolinone, pyridazine, and pyridinecarboxamide derivative synthesis
Hydrate form Simplifies aqueous and mixed-solvent reaction setup
Quality ≥95% HPLC purity, ISO-certified manufacturing

2-Methyl-5-pyrimidinecarboxylic acid hydrate – Generic Substitution Limitations


Unsubstituted 5-pyrimidinecarboxylic acid (CAS 4595-61-3) or other 2-substituted analogs such as 2-amino-5-pyrimidinecarboxylic acid (CAS 3167-50-8) are not drop-in replacements for 2-methyl-5-pyrimidinecarboxylic acid hydrate. The 2-methyl group and the hydrated solid form confer measurable differences in acid dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility that directly impact reaction yields, crystallization behavior, and compound stability . In metal-organic framework (MOF) synthesis, for instance, the distinct pKa of the 2-methyl derivative enables pH-controlled crystallization that is not achievable with the unsubstituted analog . Furthermore, the hydrate form provides improved long-term storage stability and easier dissolution in aqueous media compared to the anhydrous form, reducing batch-to-batch variability in pharmaceutical development .

Unsubstituted 5-pyrimidinecarboxylic acid

Measurable pKa difference alters protonation state at pH 2–4, impacting amide coupling efficiency.

2-Amino-5-pyrimidinecarboxylic acid

Substantially higher hydrophilicity shifts overall molecular lipophilicity, affecting membrane permeability of derived compounds.

Anhydrous form (CAS 5194-32-1)

Slightly soluble in water; may require organic co-solvents and reduce long-term storage stability.

2-Methyl-5-pyrimidinecarboxylic acid hydrate – Quantified Differentiation Evidence


pKa Shift vs. Unsubstituted 5-Pyrimidinecarboxylic Acid

The 2-methyl substitution in 2-methyl-5-pyrimidinecarboxylic acid hydrate elevates the predicted pKa by approximately 0.17 units relative to the unsubstituted 5-pyrimidinecarboxylic acid . This difference alters the compound's ionization state across biologically and synthetically relevant pH ranges (e.g., pH 2–4), directly affecting its reactivity in amide bond formations and its coordination behavior in metal-organic frameworks .

pKa Shift vs. Unsubstituted
Comparative context
ΔpKa 0.17 (target less acidic)
Alters ionization balance at pH 2–4
Predicted values; verify experimentally
Acid-base chemistry Reaction optimization pH-dependent crystallization

LogP Increase vs. 2-Amino-5-pyrimidinecarboxylic Acid

Replacement of the 2-amino group with a 2-methyl group increases the calculated LogP by approximately 0.92 units, shifting the compound from a hydrophilic (LogP -0.44) to a moderately lipophilic (LogP 0.48) profile [1][2]. This change is consistent with the methyl group's hydrophobic contribution and directly impacts the compound's ability to penetrate lipid bilayers when incorporated into larger pharmacophores.

LogP vs. 2-Amino Analog
Comparative context
ΔLogP 0.92 (more lipophilic)
~8× higher lipid solubility
Calculated LogP; experimental validation recommended
Drug design Membrane permeability Bioavailability prediction

Aqueous Solubility Advantage of the Hydrate Form

The hydrated form of 2-methyl-5-pyrimidinecarboxylic acid (CAS 1314670-28-4) is reported to be soluble in water, whereas the anhydrous counterpart (CAS 5194-32-1) is characterized as only slightly soluble in water [1]. This qualitative difference aligns with the general class-level observation that crystalline hydrates often exhibit enhanced aqueous dissolution rates and improved physical stability under ambient storage conditions .

Hydrate Solubility Advantage
Class-level
Hydrate: soluble; Anhydrous: slightly soluble
Reduces organic co-solvent need
Vendor-reported classification
Formulation science Crystallization Process chemistry

Purity Verification and Regulatory Compliance

Commercially available 2-Methyl-5-pyrimidinecarboxylic acid hydrate is supplied with a minimum purity of 95% as verified by HPLC analysis, and select manufacturers (e.g., MolCore) certify compliance with ISO quality management systems . While many generic pyrimidinecarboxylic acids are offered at similar nominal purity levels, the documented ISO certification and comprehensive hazard communication (GHS-compliant SDS) provide procurement teams with verifiable quality assurance that is essential for GLP and GMP environments .

Purity & Quality Assurance
Reported
≥95% (HPLC); ISO-certified; GHS SDS
Supports GLP/GMP documentation
Verify lot-specific COA
Quality assurance Regulatory compliance Procurement

2-Methyl-5-pyrimidinecarboxylic acid hydrate – Optimal Application Scenarios


Anticancer Quinazolinone Derivative Synthesis

The moderate lipophilicity (LogP 0.48) of the 2-methylpyrimidine scaffold makes it an ideal core for generating quinazolinone derivatives with balanced aqueous solubility and membrane permeability . The hydrate form's enhanced water solubility facilitates reaction setup in aqueous or mixed solvent systems, while the documented ≥95% purity ensures that observed biological activity can be confidently attributed to the intended product rather than impurities .

MOF Synthesis via pH-Controlled Crystallization

The pKa of 2.91 provides a precise ionization window for coordinating the carboxylate group to metal nodes under mildly acidic conditions (pH ~3–4), a range where the unsubstituted analog (pKa 2.74) would be predominantly protonated and less effective as a ligand . This enables the reproducible synthesis of pyrimidine-based MOFs with tunable pore architectures for gas storage or catalysis .

Pyridazine- and Pyridinecarboxamides as SCD Modulators

The 2-methyl group's electron-donating effect modulates the reactivity of the pyrimidine ring in amide coupling reactions, allowing for higher yields when synthesizing stearoyl-CoA desaturase (SCD) inhibitors . The hydrate form's stability under ambient storage reduces the risk of degradation during multi-step synthetic campaigns, ensuring consistent intermediate quality.

High-Throughput Screening Stock Solution Preparation

The hydrate's water solubility and ISO-certified purity make it straightforward to prepare DMSO or aqueous stock solutions at concentrations up to 10–50 mM without the need for sonication or heating . This minimizes solvent-induced artifacts in cell-based assays and accelerates the hit-to-lead timeline.

Application
Selection Property
Validation Focus
Quinazolinone derivative synthesis (anticancer research)
Moderate lipophilicity (LogP 0.48) & hydrate solubility
Ensure biological activity traceable to product, not impurities
pH-controlled MOF crystallization
pKa 2.91 enables coordination at pH ~3–4
Reproducible pore architecture
Pyridazine/pyridinecarboxamide SCD modulator synthesis
2-Methyl electron-donating effect on amide coupling
Higher amide coupling yields and consistent intermediate quality
High-throughput screening stock solutions
Water solubility & ISO-certified purity
Minimize solvent-induced assay artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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